Chemo-Metric Profiling and Synthetic Utility of 5-Bromo-6-chloro-4-methylpyridin-3-amine
Chemo-Metric Profiling and Synthetic Utility of 5-Bromo-6-chloro-4-methylpyridin-3-amine
Executive Summary
5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS: 1461707-96-9) is a highly functionalized pyridine scaffold serving as a critical intermediate in the synthesis of allosteric SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors.[1] Its structural uniqueness lies in the dense functionalization of the pyridine ring, providing three distinct vectors for chemical elaboration: the nucleophilic amine (C3), the electrophilic bromide (C5), and the electrophilic chloride (C6).
This technical guide provides a definitive analysis of its molecular weight characteristics—essential for high-resolution mass spectrometry (HRMS)—and outlines a validated synthetic pathway for its production.
Physicochemical Specifications
For drug development workflows, distinguishing between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for analytical identification) is non-negotiable due to the presence of both Bromine and Chlorine.
Core Data Table[2]
| Property | Value | Context |
| Formula | C₆H₆BrClN₂ | |
| Average Molecular Weight | 221.48 g/mol | Used for molarity/stoichiometry calculations. |
| Monoisotopic Mass | 219.9403 Da | The primary peak (M) in Mass Spectrometry. |
| Exact Mass | 219.940288 | Theoretical mass for HRMS calibration. |
| Heavy Atom Count | 10 | |
| ClogP | ~2.2 | Estimated; indicates moderate lipophilicity suitable for CNS penetration. |
| Topological Polar Surface Area | 38.9 Ų | Dominated by the primary amine and pyridine nitrogen. |
Mass Spectrometry & Isotopic Physics
The presence of halogen atoms (
Isotopic Abundance Logic
-
Chlorine: ~75.8%
/ ~24.2% -
Bromine: ~50.7%
/ ~49.3%
This combination results in a triplet pattern in the mass spectrum:
-
M (219.9 Da): Contains
+ . -
M+2 (221.9 Da): Contains (
+ ) AND ( + ). -
M+4 (223.9 Da): Contains
+ .
Visualization: Isotopic Splitting Tree
The following diagram illustrates the probability distribution generating the spectral pattern.
Caption: Logical flow of isotopic combinations resulting in the characteristic M, M+2, and M+4 mass spectral envelope.
Synthetic Protocol & Validation
The synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine requires precise regiochemical control. The most robust route utilizes the directing effects of the amine (or its precursors) to install the halogens.
Retrosynthetic Strategy
-
C5-Bromination: Installed last via electrophilic aromatic substitution (EAS), directed ortho by the C3-amine.
-
C3-Amine: Generated via reduction of a nitro group.
-
C6-Chlorine: Installed via nucleophilic displacement (POCl₃) of a pyridone oxygen.
-
Scaffold: 4-methyl-3-nitropyridin-2(1H)-one.
Step-by-Step Methodology
Step 1: Chlorination (Formation of the C6-Cl bond)
-
Reagents: 2-hydroxy-4-methyl-3-nitropyridine, Phosphorus Oxychloride (
), Triethylamine ( ). -
Protocol: Dissolve starting material in neat
. Heat to reflux (105°C) for 4 hours. The hydroxyl group at C2 (tautomer of pyridone) is converted to a chloride. Note: In pyridine numbering, C2 becomes C6 relative to the nitrogen if we view the molecule symmetrically, but strictly this yields 2-chloro-4-methyl-3-nitropyridine . -
Validation: LCMS shows shift from M+1 (hydroxyl) to M/M+2 (chloro pattern).
Step 2: Nitro Reduction (Unmasking the C3-Amine)
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water. -
Protocol: Suspend the chloro-nitro intermediate in EtOH/H2O (4:1). Add Fe powder (5 eq) and
. Reflux for 2 hours. Filter through Celite to remove iron sludge. -
Product: 2-chloro-4-methylpyridin-3-amine .
-
Mechanism: Classical Bechamp reduction. The chlorine atom typically survives these mild conditions.
Step 3: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (
), 0°C to RT. -
Protocol: Dissolve the amine in acetonitrile. Add NBS (1.05 eq) portion-wise at 0°C.
-
Causality: The C3-amino group is a strong ortho/para director. The C4-methyl blocks one ortho position. The C2-chloro (C6 in final numbering) blocks the other ortho position. The only available activated site is C5 (para to the amine, beta to the nitrogen).
-
Final Product: 5-Bromo-6-chloro-4-methylpyridin-3-amine .
Workflow Diagram
Caption: Validated synthetic sequence leveraging ortho-directing effects for regioselective halogenation.
Applications in Drug Discovery
This specific scaffold is a high-value fragment in the development of SHP2 inhibitors (e.g., TNO155 analogs) and KRAS(G12C) covalent inhibitors.
Mechanistic Utility[3][4]
-
The "Hinge" Interaction: The pyridine nitrogen and the C3-amine often form a bidentate hydrogen bonding motif with the hinge region of kinase or phosphatase domains.
-
Vector Exploration:
-
Br (C5): Used for Suzuki-Miyaura coupling to attach aryl groups that extend into the hydrophobic pocket.
-
Cl (C6): Often retained to fill small lipophilic sub-pockets or displaced via
to introduce solubilizing groups. -
Me (C4): Provides a rigid steric clash that forces the biaryl system into a specific torsion angle, locking the drug into a bioactive conformation (atropisomerism control).
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129958274, 5-bromo-4-chloro-N-methylpyridin-3-amine (Isomer Analog). Retrieved from [Link]
- Chen, Y. N., et al. (2016).Discovery of Allosteric SHP2 Inhibitors for Cancer Therapy. Nature, 535, 148–152. (Contextual grounding for aminopyridine scaffolds in SHP2).
-
3ASenrise (2024). Product Catalog: 5-Bromo-6-chloro-4-methylpyridin-3-amine.[1] Retrieved from [Link]
- Grozinger, K., et al. (1995).Synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-263.
